molecular formula C10H11NO2 B6618824 5,6,7,8-tetrahydroquinoline-4-carboxylic acid CAS No. 854864-18-9

5,6,7,8-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B6618824
CAS No.: 854864-18-9
M. Wt: 177.20 g/mol
InChI Key: JXVNDNKYPJNLGX-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid (CAS 854864-18-9) is a hydrogenated quinoline derivative that serves as a valuable chemical scaffold in organic synthesis and medicinal chemistry research . With a molecular formula of C10H11NO2 and a molecular weight of 177.20 , this compound provides a versatile template for the design and synthesis of novel bioactive molecules. Its core structure is featured in patented synthetic routes for developing soluble guanylate cyclase (sGC) activators, which are being investigated as potential therapeutic agents for the treatment of pulmonary and cardiovascular diseases, such as pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH) . Furthermore, the 5,6,7,8-tetrahydroquinoline pharmacophore is recognized in the design of microtubule targeting agents (MTAs) . Research indicates that compounds based on this scaffold can exhibit potent antiproliferative effects and may help circumvent common drug resistance mechanisms, such as those mediated by P-glycoprotein (Pgp) and the βIII-tubulin isotype, making it a point of interest in anticancer drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVNDNKYPJNLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,6,7,8 Tetrahydroquinoline 4 Carboxylic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to the Tetrahydroquinoline Ring System

The construction of the tetrahydroquinoline ring, the central scaffold of the target molecule, can be achieved through several established and emerging synthetic methodologies. These methods offer varying degrees of efficiency, substrate scope, and functional group tolerance.

Condensation Reactions with Substituted Cyclohexyl Precursors

One of the foundational approaches to synthesizing the tetrahydroquinoline skeleton involves the condensation of substituted cyclohexyl precursors. This strategy leverages the pre-existing six-membered carbocyclic ring to form the fused heterocyclic system. A notable example is the reaction of alkyl acetoacetates, aromatic aldehydes, ammonium (B1175870) acetate, and 1,3-cyclohexanedione, which yields alkyl 4-aryl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates. researchgate.net The structure of these compounds has been confirmed using various spectroscopic methods and X-ray diffraction analysis. researchgate.net

Catalytic Hydrogenation of Quinoline-4-Carboxylic Acid Derivatives

Catalytic hydrogenation of the corresponding quinoline (B57606) derivatives represents a direct and widely used method for the preparation of tetrahydroquinolines. This approach involves the reduction of the heteroaromatic quinoline ring to its saturated counterpart. Significant progress has been made in the hydrogenation of quinolines to tetrahydroquinolines (THQs). nih.gov

A sustainable method for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines has been developed using a nitrogen-doped carbon-supported palladium (Pd/CN) catalyst. rsc.org This method demonstrates high catalytic activity under mild conditions (50 °C and 20 bar H₂), affording the desired products in high yields (86.6–97.8%). rsc.org The catalyst also exhibits high stability, allowing for its reuse without significant loss of activity. rsc.org

Another approach involves a cobalt-amido cooperative catalyst for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using H₃N·BH₃ as the reductant at room temperature. nih.govresearchgate.net While the primary product is the dihydroquinoline, this highlights the challenges in controlling the extent of reduction, as over-reduction can lead to the formation of tetrahydroquinolines. nih.gov A patented method describes the synthesis of 5,6,7,8-tetrahydroquinoline (B84679) from quinoline using a palladium catalyst. The process involves an initial catalytic hydrogenation followed by an isomerization reaction at elevated temperatures. google.com

Cyclization Reactions Employing Substituted Anilines and Carbonyl Compounds

The cyclization of substituted anilines with appropriate carbonyl compounds is a versatile strategy for constructing the quinoline and, subsequently, the tetrahydroquinoline ring system. The Doebner reaction, a three-component synthesis involving anilines, aldehydes, and pyruvic acid, is a classic method for preparing quinoline-4-carboxylic acids. nih.govacs.org While this reaction has been traditionally challenging for anilines bearing electron-withdrawing groups, recent developments have expanded its applicability. nih.govacs.org

Another powerful method is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govresearchgate.net This reaction, promoted by various electrophiles such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂), proceeds under mild conditions to afford a wide variety of substituted quinolines. nih.govresearchgate.net These quinoline products can then be subjected to hydrogenation to yield the corresponding tetrahydroquinolines.

Multicomponent and One-Pot Synthetic Strategies

Multicomponent reactions (MCRs) and one-pot syntheses have gained prominence in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity. nih.govnih.gov Several such strategies have been applied to the synthesis of tetrahydroquinolines.

The Povarov reaction, a [4+2] cycloaddition of an imine with a dienophile, is a well-established method for the synthesis of tetrahydroquinolines. researchgate.net This reaction can be performed as a one-pot, three-component condensation of anilines, aldehydes, and suitable dienophiles. researchgate.netorganic-chemistry.org For instance, a chiral phosphoric acid can catalyze the reaction of aldehydes, anilines, and benzyl (B1604629) N-vinylcarbamate to produce cis-2,4-disubstituted tetrahydroquinolines with high yields and excellent enantioselectivities. organic-chemistry.org

Another example is a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate (B8463686) in the presence of DBU to synthesize highly substituted 1,2,3,4-tetrahydroquinolines. nih.gov This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition. nih.gov One-pot tandem reactions, such as a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization, have also been employed for the sustainable synthesis of tetrahydroquinolines using a bifunctional catalyst. iastate.edu

Targeted Synthesis of Functionalized 5,6,7,8-Tetrahydroquinoline-4-Carboxylic Acids

While the general synthesis of the tetrahydroquinoline ring system is well-established, specific methodologies have been developed for the targeted synthesis of functionalized derivatives, including those with a carboxylic acid group at the 4-position.

Synthesis via 4-Aroyl-2,4-dioxobutane Acid and 3-Amino-5,5-dimethylcyclohex-2-enone Condensation

A specific and high-yielding method for the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids involves the condensation of 4-aroyl-2,4-dioxobutane acids with 3-amino-5,5-dimethylcyclohex-2-enone. researchgate.net This reaction provides a direct route to highly functionalized tetrahydroquinoline-4-carboxylic acid derivatives. researchgate.net The resulting products are valuable intermediates for the synthesis of more complex tricyclic heterocyclic systems. researchgate.net

Table 1: Summary of Synthetic Methodologies for Tetrahydroquinolines

Methodology Precursors Key Features Reference(s)
Condensation Reactions Alkyl acetoacetates, aromatic aldehydes, ammonium acetate, 1,3-cyclohexanedione Forms highly substituted hexahydroquinolines researchgate.net
Catalytic Hydrogenation Quinoline derivatives Direct reduction to the saturated ring system; catalyst and conditions influence selectivity nih.govrsc.orggoogle.com
Cyclization Reactions N-(2-alkynyl)anilines and electrophiles Mild conditions, broad substrate scope for substituted quinolines nih.govresearchgate.net
Multicomponent Reactions (Povarov) Anilines, aldehydes, dienophiles Efficient, atom-economical, allows for stereocontrol researchgate.netorganic-chemistry.org
Condensation of Dioxobutane Acids 4-Aroyl-2,4-dioxobutane acids, 3-amino-5,5-dimethylcyclohex-2-enone High yields for specific functionalized tetrahydroquinoline-4-carboxylic acids researchgate.net

Microwave-Assisted Synthetic Protocols for Tetrahydroquinoline Carbonitriles

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. mdpi.com For the synthesis of tetrahydroquinoline derivatives, particularly carbonitriles which are valuable precursors to carboxylic acids, microwave irradiation offers significant advantages over conventional heating methods.

A notable example is the facile one-pot synthesis of 4-quinolinyl substituted 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles. ijsrset.com This method involves the reaction of cyclohexanone (B45756) with various arylidene malononitriles in the presence of sodium in an alcoholic solvent. ijsrset.com Under microwave irradiation at 300 W, the reactions are completed in a very short time, affording the desired products in excellent yields. ijsrset.com This efficiency is in stark contrast to conventional heating methods, which require significantly longer reaction times (9-15 hours) and result in lower yields. ijsrset.com The use of microwave energy facilitates rapid heating, leading to a dramatic reduction in reaction time and often cleaner product profiles. mdpi.comijsrset.com

The research findings highlight the practical benefits of this approach, demonstrating its potential for the rapid and efficient generation of diversely substituted tetrahydroquinoline carbonitriles. ijsrset.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Tetrahydroquinoline Carbonitriles

Entry Arylidene Malononitrile Substituent (Ar) Method Reaction Time Yield (%)
1 4-chlorophenyl Microwave 3-5 min 95
2 4-chlorophenyl Conventional 12 h 70
3 4-methoxyphenyl Microwave 3-5 min 92
4 4-methoxyphenyl Conventional 15 h 65
5 3,4,5-trimethoxyphenyl Microwave 3-5 min 88
6 3,4,5-trimethoxyphenyl Conventional 9 h 68

Data sourced from a study on microwave-assisted synthesis of 4-quinolinyl substituted 2-alkoxy 5,6,7,8-tetrahydroquinoline-3-carbonitriles. ijsrset.com

Palladium-Catalyzed Carbonylation Approaches to Quinoline Carboxylic Acids

Palladium-catalyzed carbonylation reactions represent a cornerstone of modern synthetic chemistry for the introduction of carbonyl groups, including carboxylic acids, into aromatic and heteroaromatic systems. researchgate.net This methodology is particularly valuable for the synthesis of quinoline carboxylic acids, providing a direct route from readily available precursors such as haloquinolines or their triflate derivatives. researchgate.net

The fundamental process involves the reaction of an aryl halide or triflate with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. researchgate.net For the synthesis of carboxylic acids, water or a hydroxide (B78521) source acts as the nucleophile. A significant advancement in this area is the use of formic acid as a convenient and effective source of carbon monoxide for the hydroxycarbonylation of aryl halides. nih.gov

For instance, palladium-catalyzed carbonylative reactions of 2-iodo-glycals have been successfully developed using formic acid as the carbonyl source to produce sugar C-2 carboxylic acids. nih.gov This strategy demonstrates the feasibility of using palladium catalysis to transform a carbon-iodine bond into a carboxylic acid group under relatively mild conditions. nih.gov Similarly, a range of pyridine (B92270) and quinoline carboxaldehydes have been prepared via palladium-catalyzed carbonylation of the corresponding bromides and triflates using syngas (a mixture of CO and H₂). researchgate.net By adapting the reaction conditions and replacing the hydrogen source with a water source, this approach can be tailored for the synthesis of carboxylic acids. These methods are pivotal for creating key intermediates used in the manufacture of pharmaceuticals and other fine chemicals. researchgate.net

Table 2: Examples of Palladium-Catalyzed Carbonylation for Carboxylic Acid Synthesis

Substrate Carbonyl Source Palladium Catalyst (Example) Product Type
Aryl Halide/Triflate Carbon Monoxide (gas) Pd(OAc)₂ / Ligand Aryl Carboxylic Acid
2-Iodo-glycal Formic Acid PdCl₂(PPh₃)₂ Sugar 2-Carboxylic Acid
Bromoquinoline Syngas (CO/H₂) Pd(PPh₃)₄ Quinoline Carboxaldehyde*

*While this product is an aldehyde, the underlying palladium-catalyzed carbonylation principle is directly applicable to carboxylic acid synthesis by using a different nucleophile (e.g., water). researchgate.net

Advanced Synthetic Techniques and Ligand Design

Beyond established protocols, the field of organic synthesis is continually advancing through the development of more sophisticated and efficient techniques. Domino reactions and strategic ligand design for C-H activation are at the forefront of these innovations, enabling the construction of complex molecules like tetrahydroquinolines with high precision and atom economy.

Domino Reactions for Tetrahydroquinoline Synthesis

Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where subsequent reactions occur as a consequence of the functionality generated in the previous step, all within a single pot. nih.gov This approach is highly efficient as it minimizes the need for purification of intermediates, reduces solvent waste, and saves time. nih.gov

Several elegant domino strategies have been employed for the synthesis of the tetrahydroquinoline scaffold. nih.gov One effective method is a reduction-reductive amination sequence starting from 2-nitroarylketones. nih.gov Under hydrogenation conditions with a 5% Pd/C catalyst, the nitro group is first reduced to an amine, which then participates in an intramolecular cyclization with the ketone to form a cyclic imine. nih.gov This intermediate is subsequently reduced in situ to yield the final tetrahydroquinoline product in excellent yields (93–98%). nih.gov

Another powerful approach involves asymmetric domino reactions, such as the aza-Michael addition cascade, which allows for the stereoselective synthesis of tetrahydroquinolines. researchgate.net These reactions effectively construct C-N bonds and can be used to create chiral drugs and their intermediates with high enantioselectivity. researchgate.net These multi-step, one-pot sequences showcase the power of domino reactions to rapidly build molecular complexity from simple starting materials. nih.gov

Table 3: Overview of Domino Reaction Strategies for Tetrahydroquinoline Synthesis

Domino Reaction Type Key Steps Catalyst/Conditions Key Feature
Reduction-Reductive Amination Nitro group reduction, intramolecular cyclization, imine reduction 5% Pd/C, H₂ High yields (93-98%) from 2-nitroarylketones. nih.gov
Reductive Amination-SNAr Reductive amination, intramolecular nucleophilic aromatic substitution Catalytic Hydrogenation Forms the heterocyclic ring via C-N bond formation with an activated aromatic system. nih.gov

Ligand Design in C-H Activation for Carboxylic Acid Functionalization

The functionalization of molecules containing a carboxylic acid directing group presents unique challenges. Recent breakthroughs have demonstrated that innovative ligand design can overcome these hurdles. For example, in the palladium-catalyzed γ-C(sp³)–H arylation of cycloalkane carboxylic acids, standard ligands often fail. nih.gov However, specially designed quinoline-pyridone and quinuclidine-pyridone ligands have been shown to enable this challenging transannular C-H activation. nih.gov The pyridone moiety within the ligand is critical for achieving the desired reactivity, allowing for the arylation of γ-methylene C–H bonds even in the presence of typically more reactive β-C–H bonds. nih.gov

In the context of the quinoline scaffold itself, C-H activation provides a powerful tool for late-stage functionalization. nih.gov The regioselectivity of these reactions (e.g., at the C2, C4, or C8 position) is heavily dependent on the choice of the metal catalyst and the coordinating ligand. nih.govrsc.org For instance, the pivalate (B1233124) ligand often plays a key role as an internal base in the deprotonation step of C-H activation on quinoline N-oxides. nih.gov The strategic development of new ligands is thus a critical frontier, enabling chemists to selectively functionalize specific C-H bonds to build complex molecular architectures. nih.govnih.gov

Table 4: Role of Ligands in Directing C-H Activation

Ligand Class Metal Catalyst (Example) Application Role of Ligand
Quinuclidine-Pyridones Palladium (Pd) Transannular γ-C–H arylation of cycloalkane carboxylic acids. nih.gov Enables challenging C(sp³)–H activation by overcoming strain and directing the catalyst. nih.gov
Mono-Protected Amino Acids (MPAA) Palladium (Pd) β-C(sp³)–H activation. Often used for directing activation at the β-position relative to a directing group. nih.gov

Chemical Reactivity and Derivatization of 5,6,7,8 Tetrahydroquinoline 4 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a wide array of functional analogues through established organic chemistry reactions.

The removal of the carboxylic acid group, known as decarboxylation, from heteroaromatic carboxylic acids can be achieved to yield the parent heterocycle. This transformation typically involves heating, sometimes in the presence of a catalyst. For heteroaromatic carboxylic acids, silver carbonate (Ag₂CO₃) in the presence of acetic acid (AcOH) in dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective catalytic system for protodecarboxylation. organic-chemistry.org Applying this to 5,6,7,8-tetrahydroquinoline-4-carboxylic acid would be expected to produce 5,6,7,8-tetrahydroquinoline (B84679). The reaction proceeds by replacing the carboxyl group with a hydrogen atom.

In some cases, the decarboxylation of quinoline-4-carboxylic acid derivatives can be part of a more complex reaction sequence, leading to the formation of intricate fused-ring systems. researchgate.net

The direct condensation of a carboxylic acid and an amine to form an amide is challenging as the basic amine tends to deprotonate the acidic carboxylic acid, forming an unreactive ammonium (B1175870) carboxylate salt. libretexts.org While this salt can be driven to form an amide by heating above 100°C to remove water, a more common and milder approach involves the use of coupling agents. libretexts.orgyoutube.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

A variety of coupling agents have been developed for this purpose, facilitating amide bond formation under mild conditions. researchgate.net The choice of reagent can depend on the specific substrates and desired reaction conditions. growingscience.comnih.gov A general protocol involves reacting the carboxylic acid with the coupling agent to form a reactive intermediate, which is then treated in situ with the desired amine. researchgate.net

Table 1: Common Coupling Agents for Amide Synthesis

Coupling Agent Full Name Co-reagents/Additives Often Used
EDC N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide HOBt (1-Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) nih.gov
DCC N,N′-Dicyclohexylcarbodiimide DMAP libretexts.org
HATU Hexafluorophosphate (B91526) Azabenzotriazole Tetramethyl Uronium DIPEA (N,N-Diisopropylethylamine), Triethylamine growingscience.comnih.gov

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA, Hünig's base organic-chemistry.org |

The reaction of this compound with various primary or secondary amines in the presence of a suitable coupling agent would yield the corresponding N-substituted 5,6,7,8-tetrahydroquinoline-4-carboxamides.

Esterification is the process of converting a carboxylic acid into an ester. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.commasterorganicchemistry.com This method is applicable to a wide range of carboxylic acids and alcohols.

Table 2: Examples of Esterification Products

Reactant Alcohol Product Ester
Methanol Methyl 5,6,7,8-tetrahydroquinoline-4-carboxylate
Ethanol Ethyl 5,6,7,8-tetrahydroquinoline-4-carboxylate

Intramolecular Fischer esterification can also occur if a hydroxyl group is present elsewhere in the molecule, leading to the formation of cyclic esters known as lactones. masterorganicchemistry.com

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents due to the low reactivity of the carboxyl group. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose, capable of reducing carboxylic acids to their corresponding alcohols in high yield. chemistrysteps.comyoutube.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product. chemistrysteps.com

Another effective reagent for this reduction is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). chemistrysteps.comkhanacademy.org Borane is considered more selective than LiAlH₄ and will reduce carboxylic acids in the presence of some other functional groups that would be reduced by LiAlH₄. khanacademy.org The reduction of this compound with either of these reagents would yield (5,6,7,8-tetrahydroquinolin-4-yl)methanol.

Table 3: Reagents for Reduction of Carboxylic Acid to Alcohol

Reagent Formula Typical Conditions Selectivity
Lithium Aluminum Hydride LiAlH₄ Anhydrous ether (THF, Et₂O), then H₃O⁺ workup Reduces most carbonyl and carboxyl derivatives khanacademy.org

Chemical Reactions of the Tetrahydroquinoline Nucleus

The tetrahydroquinoline core itself possesses reactive sites, particularly the secondary amine nitrogen within the heterocyclic ring.

The secondary amine in the 5,6,7,8-tetrahydroquinoline ring is nucleophilic and can participate in condensation reactions. For instance, it can react with aldehydes and ketones. This type of reaction is fundamental in the functionalization of related tetrahydroisoquinoline systems. nih.gov Condensation with a carbonyl compound can lead to the formation of an iminium ion intermediate. These intermediates are key in various synthetic transformations, including Pictet-Spengler-type reactions. The reactivity of the tetrahydroquinoline nucleus allows for the construction of more complex, fused heterocyclic systems. For example, traditional methods for preparing tetrahydroquinazoline (B156257) derivatives often rely on the cyclocondensation of guanidine (B92328) derivatives with various ketones and aldehydes. nih.gov

Nucleophilic and Electrophilic Substitution Reactions on the Tetrahydroquinoline Ring

The tetrahydroquinoline ring system exhibits reactivity towards both electrophiles and nucleophiles, although the specific conditions and outcomes depend on the nature of the substituent and the ring position.

Electrophilic Substitution: The non-aromatic, aniline-like portion of the 5,6,7,8-tetrahydroquinoline ring is susceptible to electrophilic attack. The nitrogen atom's lone pair activates the ring, directing electrophilic substitution primarily to the benzene (B151609) portion. Analogous to quinoline (B57606), electrophilic attack is expected to occur on the benzene ring due to the deactivation of the pyridine (B92270) ring by the protonated nitrogen under acidic conditions. arsdcollege.ac.in Typical electrophilic aromatic substitution reactions such as nitration and sulfonation would likely occur at the 5- and 8-positions. arsdcollege.ac.in

Nucleophilic Substitution: Nucleophilic substitution on the unsubstituted tetrahydroquinoline ring is generally challenging. However, the introduction of a good leaving group, such as a halogen, at position 4 can facilitate substitution by various nucleophiles. mdpi.com For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated successful displacement of the chloro group by nucleophiles like amines, thiols, and azide (B81097) ions. mdpi.com While not the exact target molecule, these findings suggest that a similar 4-halo derivative of this compound could serve as a versatile intermediate for introducing diverse functionalities. Furthermore, intramolecular nucleophilic aromatic substitution has been explored as a route to construct complex heterocyclic scaffolds from tetrahydroquinoline precursors. researchgate.net

Ring Oxidation to Aromatic Quinoline Derivatives

The conversion of the 5,6,7,8-tetrahydroquinoline core to the fully aromatic quinoline system is a common and synthetically useful transformation known as oxidative dehydrogenation or aromatization. This reaction formally removes four hydrogen atoms from the saturated portion of the molecule. nih.gov

A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the other functional groups present in the molecule to ensure chemoselectivity. Common reagents reported for the oxidation of tetrahydroquinolines include:

Manganese dioxide (MnO₂): This reagent is often preferred due to its high yields, cleaner reaction profiles, and practical application. nih.gov

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is effective under relatively mild conditions and is compatible with a wide range of substituents. nih.gov

Pyridine-N-oxide (PNO): This reagent has been shown to promote the rearomatization of tetrahydroquinolines, although yields can be variable. nih.govacs.org

Metal-based catalysts: Ruthenium and iron complexes have been developed as catalysts for aerobic dehydrogenation of tetrahydroquinolines at room temperature using air as the oxidant. acs.org Nitrogen/phosphorus co-doped porous carbon materials have also been used as catalysts for this purpose. rsc.org

The oxidation of this compound would yield quinoline-4-carboxylic acid, a key scaffold in medicinal chemistry. nih.gov This transformation is a critical step in many synthetic routes that build the saturated ring first before aromatizing to the final quinoline target. nih.gov

Table 1: Selected Reagents for Oxidation of Tetrahydroquinolines

Reagent/Catalyst System Conditions Notes Reference(s)
Manganese Dioxide (MnO₂) Varies (e.g., reflux in solvent) High yields, clean reactions. nih.gov
DDQ Mild conditions Chemoselective, but can lead to side products. nih.gov
[Ru(phd)₃]²⁺ / Co(salophen) Room temperature, ambient air Catalytic, efficient under ambient conditions. acs.org
Pyridine-N-oxide (PNO) High temperature Yields can be inconsistent. nih.govacs.org

Reactions with Hydrazine (B178648) Derivatives and Cyclocondensation Products

The this compound scaffold can participate in reactions with hydrazine and its derivatives, leading to important synthetic intermediates and complex heterocyclic systems through cyclocondensation. The primary reaction involves the carboxylic acid group, but other substituents on the ring can also influence the final product.

For example, research on 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids demonstrates that reaction with pentafluorophenyl hydrazine leads to a cyclocondensation product. fluorine1.ru In this reaction, both the carboxylic acid and the ketone at the 5-position are involved, resulting in the formation of a fused pyridazino[4,3,2-de]cinnolin-3-one system. fluorine1.ru This highlights how the presence of additional reactive sites on the tetrahydroquinoline ring can be exploited to build intricate, polycyclic molecules.

Even without other reactive groups, the carboxylic acid function can react with hydrazine to form an acylhydrazide (see section 3.3.1), which is a key precursor for further cyclization reactions. These acylhydrazides can be reacted with various electrophiles to generate a wide array of heterocyclic derivatives. Additionally, the tetrahydroquinoline core itself can be a building block in cyclocondensation reactions to form fused systems like tetrahydropyrimido[4,5-b]quinolines. nih.govresearchgate.net

Strategies for Derivatization to Enhance Chemical Properties

Derivatization of this compound is a key strategy for modulating its physicochemical properties, biological activity, and analytical detectability. Both the carboxylic acid group and the tetrahydroquinoline ring system offer handles for chemical modification.

Synthesis of Acylhydrazide Derivatives

The carboxylic acid moiety of this compound can be readily converted into its corresponding acylhydrazide derivative, 5,6,7,8-tetrahydroquinoline-4-carbohydrazide. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an ester or an acyl chloride, followed by reaction with hydrazine hydrate.

Acylhydrazides are versatile synthetic intermediates. The hydrazide group itself is a key pharmacophore in many biologically active compounds and can participate in a wide range of subsequent reactions. For instance, it can be reacted with aldehydes or ketones to form hydrazones, or used in cyclization reactions to synthesize heterocycles such as pyrazoles, oxadiazoles, and triazoles. The synthesis of pyrimido[4,5-b]quinolines from related 2-amino-tetrahydroquinoline precursors demonstrates the utility of such intramolecular cyclization strategies. nih.govresearchgate.net

Targeted Derivatization for Analytical Applications

For analytical purposes, particularly in techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often employed to enhance the detection and separation of target analytes. nih.gov Carboxylic acids like this compound can be challenging to analyze directly due to poor chromatographic retention on reversed-phase columns or weak ionization in mass spectrometry. nih.gov

Targeted derivatization can overcome these limitations. Common strategies for carboxylic acids include:

Fluorescent Labeling: The carboxylic acid can be reacted with a fluorescent tagging reagent, such as a bromomethylcoumarin or N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC), in the presence of a catalyst like 18-crown-6. researchgate.net This introduces a highly fluorescent group, allowing for sensitive detection using a fluorescence detector.

LC-MS Enhancement: To improve ionization efficiency in mass spectrometry, especially in positive-ion mode, derivatization reagents that introduce a permanently charged group or a readily ionizable moiety are used. nih.gov For example, reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) can be coupled to the carboxylic acid using a carbodiimide (B86325) activator, significantly improving its detectability. nih.gov

These derivatization reactions convert the polar carboxylic acid into an ester or amide linkage with the analytical tag, improving its chromatographic behavior and enhancing sensitivity. nih.govthermofisher.com

Spectroscopic Characterization and Computational Studies of 5,6,7,8 Tetrahydroquinoline 4 Carboxylic Acid

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a theoretical framework to understand and predict the properties and behavior of molecules, complementing experimental data.

Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic properties of 5,6,7,8-tetrahydroquinoline-4-carboxylic acid. nih.gov These calculations can provide insights into the molecule's geometry, charge distribution, dipole moment, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. Such studies can help in understanding the molecule's stability, reactivity, and potential for electronic applications. For instance, the calculated electrostatic potential map can reveal the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting its interaction with other molecules.

Molecular modeling techniques, particularly molecular docking, are widely used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, such as a protein or enzyme. nih.govnih.gov For this compound, molecular docking studies can be performed to explore its potential as an inhibitor for various biological targets. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor's binding pocket. researchgate.net

The results from molecular docking can guide the design of more potent and selective derivatives. By understanding the binding mode of this compound, researchers can make rational modifications to its structure to enhance its binding affinity and biological activity. This computational approach is a crucial step in the early stages of drug discovery and development. nih.gov

Predicted Conformational Analysis and Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the stable conformations of molecules and their associated spectroscopic parameters. For the 5,6,7,8-tetrahydroquinoline (B84679) scaffold, the conformational flexibility primarily resides in the saturated tetrahydropyridine ring. This ring can adopt various conformations, such as half-chair or boat forms, to minimize steric strain. The preferred conformation would be influenced by the substitution pattern and the electronic interactions between the atoms.

In principle, a conformational analysis of this compound would involve rotating the single bonds and calculating the potential energy of the resulting structures. This process would identify the most stable, low-energy conformers. The presence of the carboxylic acid group at the 4-position would be a key factor in determining the conformational preferences due to potential intramolecular hydrogen bonding and steric interactions with the rest of the molecule.

Once the stable conformers are identified, their spectroscopic parameters can be predicted. This includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra are valuable for assigning the signals in experimentally obtained spectra and can help in confirming the structure of the synthesized compound.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to different functional groups can be calculated. This information aids in the interpretation of experimental IR spectra, allowing for the identification of characteristic peaks such as the C=O and O-H stretching vibrations of the carboxylic acid group, and the C-N and C-H vibrations of the tetrahydroquinoline ring.

Mass Spectrometry (MS): While not directly predicting the entire mass spectrum, computational methods can help in understanding the fragmentation patterns observed in experimental mass spectra by calculating the energies of different fragment ions.

Given the absence of specific studies on this compound, the following tables represent a generalized example of the types of data that would be generated from such computational analyses, based on studies of similar molecules.

Table 1: Hypothetical Predicted Spectroscopic Data for a Stable Conformer of this compound

Spectroscopic TechniquePredicted ParameterHypothetical Value
¹H NMR Chemical Shift (ppm)Aromatic Protons: 7.0-8.5
Aliphatic Protons: 1.5-3.5
Carboxylic Acid Proton: >10
¹³C NMR Chemical Shift (ppm)Aromatic Carbons: 120-150
Aliphatic Carbons: 20-50
Carbonyl Carbon: >160
IR Vibrational Frequency (cm⁻¹)O-H stretch (carboxylic acid): 2500-3300
C=O stretch (carboxylic acid): 1700-1730
C=N stretch (aromatic): 1600-1650
C-H stretch (aliphatic): 2850-3000

Biological Activities and Structure Activity Relationships in Vitro

Enzyme Inhibition and Receptor Modulation Capabilities

The unique structural framework of 5,6,7,8-tetrahydroquinoline-4-carboxylic acid and its derivatives has been the subject of investigation for their ability to interact with and modulate the activity of various enzymes and cellular receptors.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of DNA, RNA, and proteins, making it a validated target for antimicrobial agents. nih.govbiointerfaceresearch.com While direct studies on this compound are not extensively detailed in the provided research, related heterocyclic structures such as tetrahydroquinazolines have been identified as potential inhibitors of Mycobacterium tuberculosis (Mtb) DHFR. nih.gov Molecular docking studies have indicated that tetrahydroquinazoline (B156257) derivatives exhibit a high binding affinity for Mtb DHFR. nih.gov The development of inhibitors for Mtb DHFR is a significant area of research, as this enzyme is essential for mycobacterial growth. biointerfaceresearch.com

Pantothenate kinase (PanK) is a key enzyme in the biosynthesis of Coenzyme A, a vital metabolic pathway in bacteria. Molecular docking studies have suggested that derivatives of 5,6,7,8-tetrahydroquinazoline, a structurally related scaffold, show a high binding affinity towards Mycobacterium tuberculosis pantothenate kinase (MtPanK). nih.gov This indicates that the tetrahydro-heterocyclic core could be a promising starting point for the design of new antitubercular agents targeting this essential enzyme. nih.gov

A novel series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been reported as potent antagonists of the C5a receptor. nih.govdntb.gov.ua Synthetic routes have been developed to efficiently modify the substituents on the tetrahydroquinoline core, which has been instrumental in determining the structure-activity relationships for this class of compounds. nih.gov Members of this series have demonstrated high binding affinity for the C5a receptor and act as potent functional antagonists. nih.gov

The RET (Rearranged during Transfection) tyrosine kinase is a receptor involved in cell growth and differentiation, and its inhibition is a target for cancer therapy. While research has been conducted on related structures, specific inhibitory data for this compound against RET tyrosine kinase is not detailed in the provided sources. However, studies on new 5,6,7,8-tetrahydro-isoquinolines (isomers of the tetrahydroquinoline scaffold) have shown potential as RET enzyme inhibitors. nih.gov Molecular docking studies of these related compounds indicated binding to the RET enzyme, although they were less potent than the standard inhibitor, alectinib. nih.gov

Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents, including those with a quinoline (B57606) core. nih.govnih.gov The enzyme is essential for processes like DNA replication and transcription. nih.gov Specifically, quinoline carboxylic acid backbones have been utilized to develop inhibitors of Mtb DNA gyrase. nih.gov While fluoroquinolones target the GyrA subunit, the GyrB subunit is also a promising target for new antibacterial drugs. nih.govunivie.ac.at

Methionyl-tRNA synthetase (MetRS) is another critical enzyme for bacterial protein synthesis. nih.gov The compound REP8839, a novel diaryldiamine, is a known inhibitor of MetRS with potent antibacterial activity. nih.gov Although not a direct derivative of this compound, its mechanism highlights the potential of targeting aminoacyl-tRNA synthetases. nih.govsemanticscholar.org

Table 1: DNA Gyrase Inhibition by Related Quinolone Compounds

Compound Class Target Enzyme Target Subunit Potency Range
Hybrid Ciprofloxacin (B1669076) Analogs E. coli DNA Gyrase GyrA IC₅₀: 14–130 nM nih.gov
Arylated Quinoline Carboxylic Acids Mtb DNA Gyrase Not specified Active at 1 µM nih.gov
N-quinazolinone-4-hydroxy-2-quinolones S. aureus GyrB GyrB IC₅₀: 0.28–11.9 µM univie.ac.at

Note: This table presents data on related quinoline structures to provide context for potential activity.

Antimicrobial and Antifungal Efficacy

The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous synthetic and natural compounds with antimicrobial and antifungal properties. researchgate.net

Derivatives of tetrahydroquinoline have been synthesized and evaluated for their antimicrobial activity. researchgate.netsemanticscholar.org For instance, certain 1,2,3,4-tetrahydroquinoline (B108954) derivatives of 4-aminobenzenesulfonamide have demonstrated significant in vitro antibacterial and antifungal activities. semanticscholar.org The antibacterial activity of these compounds was tested against species such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli, while antifungal activity was assessed against Candida albicans and Aspergillus niger. semanticscholar.org

Similarly, various 5,6,7,8-tetrahydropyrimido[4,5-b]quinolone derivatives, synthesized from tetrahydroquinoline precursors, have also been reported to possess antimicrobial activity. researchgate.net The broad-spectrum potential of quinoline-based compounds is further highlighted by the activity of 8-hydroxyquinoline (B1678124) derivatives, which have shown efficacy against both Candida and dermatophyte species. nih.gov

Table 2: Antimicrobial Spectrum of Various Tetrahydroquinoline Derivatives

Derivative Class Tested Organisms Activity Noted
Tetrahydroquinolines from 4-Aminobenzenesulfonamide S. aureus, K. pneumoniae, E. coli, C. albicans, A. niger Significant antimicrobial activity observed for some compounds. semanticscholar.org
Tetrahydropyrimido[4,5-b]quinolones Not specified Antimicrobial activity reported. researchgate.net
8-Hydroxyquinoline Derivatives Candida spp., M. canis, T. mentagrophytes Antifungal activity with MIC ranges from 0.031-1024 µg/ml depending on the specific derivative. nih.gov

Note: This table summarizes the activity of broader classes of tetrahydroquinoline derivatives.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of the quinoline and tetrahydroquinoline core have shown notable antibacterial properties, with a general trend of higher efficacy against Gram-positive bacteria compared to Gram-negative strains. scienceopen.com This difference in activity is often attributed to the structural variations in the bacterial cell wall; the outer membrane of Gram-negative bacteria can act as a barrier, limiting the penetration of certain compounds. scienceopen.comsemanticscholar.org

For instance, studies on substituted hexahydro researchgate.netresearchgate.netdiazepino[2,3-h]quinoline-9-carboxylic acid, a related heterocyclic system, demonstrated interesting activity primarily against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov In this research, none of the tested compounds showed activity against Gram-negative bacteria. nih.gov Similarly, other 8-hydroxyquinoline derivatives have been found to be more active against Gram-positive strains. scienceopen.com

Conversely, specific modifications to the quinoline scaffold can yield broader-spectrum activity. For example, the compound 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid was found to be more active than the reference drug oxolinic acid against both Gram-positive and Gram-negative bacteria. nih.gov The nature and position of substituents on the quinoline ring are key parameters in determining the antibacterial spectrum and potency. nih.govsemanticscholar.org

Antibacterial Activity of Related Quinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 8S. aureus0.39 nih.gov
Compound 8B. subtilis0.78 nih.gov
*Compound 8 is an 8-amino-7-substituted-1,4-dihydro-quinoline-3-carboxylic acid derivative. nih.gov

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

The emergence of antibiotic-resistant strains like MRSA has necessitated the search for new antimicrobial agents. Quinoline-based compounds have been a significant area of this research. rhhz.net Various derivatives have demonstrated potent activity against MRSA. For example, certain 2-phenyl-quinoline-4-carboxylic acid derivatives have shown promise against MRSA strains. nih.gov

Structure-activity relationship studies indicate that specific substitutions can enhance anti-MRSA efficacy. The addition of a cyclic amino group at the 2-phenyl position of quinoline-4-carboxylic acid derivatives can increase their antibacterial activity against MRSA. rhhz.net Furthermore, some fluoroquinolone derivatives have exhibited antibacterial activity against MRSA that is significantly higher than that of established drugs like ciprofloxacin and levofloxacin. rhhz.net Indoloquinolines and 3-aminothiazol-quinolones are other classes of quinoline derivatives that have shown excellent activity against both methicillin-sensitive S. aureus and MRSA. rhhz.net

Antifungal Spectrum

The antifungal potential of tetrahydroquinoline derivatives has also been explored. Preliminary studies on 1,4,5,6,7,8-hexahydroquinolines indicated activity against fungi. researchgate.net More specifically, certain derivatives have demonstrated efficacy against pathogenic Candida species, which are a common cause of fungal infections in humans. nih.govnih.gov

For example, specific analogs of hexahydro researchgate.netresearchgate.netdiazepino[2,3-h]quinoline displayed good antifungal activity against Candida albicans. nih.gov In a separate study, a series of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives, a structurally related class of compounds, were synthesized and screened for their effects against a panel of human pathogenic Candida species. nih.gov One derivative, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), showed particularly strong inhibitory activity with a Minimum Inhibitory Concentration (MIC) as low as 0.016 mg/mL against the tested Candida species, while exhibiting low in vitro toxicity, suggesting selective antifungal action. nih.gov Other research has evaluated tetrahydroquinoline derivatives against both Candida albicans and Aspergillus niger. semanticscholar.org

Antifungal Activity of Related Quinoline Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
Compound 5aC. albicans1.56 nih.gov
Compound 9**C. albicans0.78 nih.gov
Compound 5a is a tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid derivative. nih.gov**Compound 9 is an 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursor. nih.gov

Antioxidant and Anti-inflammatory Properties

Oxidative stress and inflammation are interconnected processes central to the pathogenesis of many chronic diseases. researchgate.netceon.rs Tetrahydroquinoline derivatives have been investigated for their ability to mitigate these processes through various mechanisms.

Reactive Oxygen Species (ROS) Scavenging Activity

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells. mdpi.com Antioxidants can neutralize these molecules, preventing oxidative stress. nih.gov Several studies have demonstrated the antioxidant and ROS scavenging capabilities of quinoline derivatives. The 8-hydroxyquinoline (8HQ) alkaloid is a well-known antioxidant that can directly scavenge ROS and chelate transition metals that catalyze the formation of cytotoxic radicals. mdpi.com

Derivatives of this compound have also been specifically evaluated for their antioxidant potential. A study on 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids found compounds with antioxidant activity that exceeded the reference standard, trolox. researchgate.net The antioxidant activity of quinoline-4-carboxylic acid derivatives is often measured by their ability to donate hydrogen radicals, which can be assessed using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) test. ui.ac.id

In Vitro Models of Oxidative Stress

To assess the cytoprotective effects of these compounds, researchers utilize in vitro models of oxidative stress. researchgate.netnih.gov In these models, cells are exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂), to induce cellular damage, and the ability of the test compound to prevent this damage is measured. researchgate.netnih.gov

For example, the antioxidant activity of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids was studied using an E. coli cell culture as a biosensor in a model of oxidative stress induced by hydrogen peroxide. researchgate.net In another study, novel 8-amino-quinoline derivatives were evaluated in a hydrogen peroxide-induced oxidative stress model using 661W photoreceptor-like cells. nih.gov The results showed that these compounds could protect the cells from death by reducing the generation of intracellular ROS. nih.gov Pre-treatment with the compounds was also shown to decrease the expression of acrolein, a marker of lipid peroxidation that is induced by oxidative stress. nih.gov

Modulation of Inflammatory Pathways

Chronic inflammation is driven by complex signaling pathways. mdpi.com Compounds that can modulate these pathways have therapeutic potential. Derivatives of 5,6,7,8-tetrahydroquinoline (B84679) have been shown to possess anti-inflammatory activity by interfering with key inflammatory signaling cascades. nih.govresearchgate.net

Studies have shown that quinoline-4-carboxylic acid can exert appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. nih.gov Furthermore, research into 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles identified potential anti-inflammatory lead compounds through docking studies into the catalytic site of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling. researchgate.net Other work has demonstrated that 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can alleviate inflammation mediated by the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. mdpi.com This compound was found to reduce the mRNA content of proinflammatory cytokines, indicating a modulation of the inflammatory response at the genetic level. mdpi.com

Antiproliferative and Microtubule-Targeting Effects (In Vitro Cancer Models)

Derivatives of the 5,6,7,8-tetrahydroquinoline scaffold have been investigated for their potential as anticancer agents, demonstrating a range of biological activities primarily linked to the disruption of microtubule dynamics.

Chiral derivatives of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) have demonstrated cytotoxic activity against a panel of human cancer cell lines. researchgate.net The antiproliferative potential of these compounds has been evaluated in cell lines including human T-lymphocyte (CEM), cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H). researchgate.net The effectiveness of these derivatives can vary based on their specific stereochemistry. researchgate.net

In studies on related complex structures incorporating the tetrahydroquinoline moiety, such as certain 5,6,7,8-tetrahydrobenzo researchgate.netfrontiersin.orgthieno[2,3-d]pyrimidines, potent antiproliferative effects have been observed. For instance, one such compound featuring a tetrahydroquinoline substitution, while being a conformationally restricted analogue, was found to be six-fold less potent than its more flexible counterpart, indicating that the three-dimensional structure is crucial for activity. nih.gov

Table 1: Antiproliferative Activity of Selected Tetrahydroquinoline Derivatives Note: Data represents findings for derivatives of the core structure, as reported in the literature.

Cell Line Compound Type Activity Metric Result
CEM 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative Cytotoxicity Active
HeLa 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative Cytotoxicity Active
HT-29 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative Cytotoxicity Active
A2780 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative Cytotoxicity Active

The anticancer activity of many tetrahydroquinoline derivatives is attributed to their function as microtubule targeting agents (MTAs). nih.gov These compounds typically act as microtubule destabilizers by inhibiting the polymerization of tubulin, the protein building block of microtubules. nih.govnih.gov Microtubules are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. mdpi.com

The mechanism involves the binding of these agents to tubulin heterodimers (composed of α- and β-tubulin subunits). frontiersin.orgmdpi.com Specifically, they bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov This binding induces a conformational change in the tubulin dimer, resulting in a curved structure that is unable to polymerize effectively into straight microtubules. nih.gov This disruption of tubulin assembly leads to the depolymerization of existing microtubules and prevents the formation of new ones, ultimately arresting mitosis and leading to cell death. nih.govnih.gov

A key characteristic of this class of compounds is their ability to interact with the colchicine binding site on β-tubulin. nih.gov Colchicine is a well-known natural alkaloid that inhibits microtubule formation. mdpi.comnih.gov Compounds that bind to this site are known as Colchicine Binding Site Inhibitors (CBSIs). nih.gov By competitively or non-competitively binding to this pocket, tetrahydroquinoline derivatives prevent the natural process of microtubule assembly. nih.govcancer.gov This inhibitory action confirms that their mechanism of microtubule disruption is analogous to that of colchicine and other CBSIs like podophyllotoxin. nih.gov

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). nih.govnih.gov Two common mechanisms of resistance to antitubulin drugs are the overexpression of the drug efflux pump P-glycoprotein (Pgp) and changes in the expression of tubulin isotypes, particularly the increased expression of βIII-tubulin. nih.govnih.gov Pgp actively pumps chemotherapeutic agents out of the cancer cell, reducing their intracellular concentration and efficacy. nih.gov

Certain derivatives incorporating the tetrahydroquinoline scaffold have been shown to circumvent Pgp and βIII-tubulin mediated drug resistance. nih.gov This suggests that these compounds are poor substrates for the Pgp efflux pump, allowing them to accumulate within resistant cancer cells and exert their cytotoxic effects. nih.govnih.gov The ability to overcome these common resistance mechanisms makes them promising candidates for treating tumors that have become refractory to other microtubule-targeting agents like paclitaxel. nih.gov

By disrupting microtubule dynamics, tetrahydroquinoline derivatives interfere with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This interference leads to an arrest of the cell cycle, typically at the G2/M phase, preventing cancer cells from completing mitosis and proliferating. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies on derivatives of 5,6,7,8-tetrahydroquinoline and related scaffolds provide critical insights into the chemical features necessary for potent biological activity.

Conformational Flexibility: The three-dimensional structure of the molecule is a key determinant of its activity. In a study comparing a conformationally restricted tetrahydroquinoline-substituted compound to a more flexible analogue, the restricted compound showed a 6-fold reduction in both antiproliferative and microtubule depolymerizing effects. nih.gov This suggests that a degree of conformational freedom is beneficial for optimal interaction with the tubulin binding site. nih.gov

Substituents on Appended Rings: Modifications to other parts of the molecular scaffold significantly impact potency. For example, in a series of 5,6,7,8-tetrahydrobenzo researchgate.netfrontiersin.orgthieno[2,3-d]pyrimidines, the substitution on an appended phenyl ring was critical. A 4'-methoxy (OMe) group was found to be superior to an isosteric 4'-methylthio (SMe) group for antiproliferative activity. nih.gov

Role of the Core Heterocycle: The nature of the heterocyclic core itself is vital. Replacing a pyrimido[4,5-b]indole ring system with a 5,6,7,8-tetrahydrobenzo researchgate.netfrontiersin.orgthieno[2,3-d]pyrimidine scaffold led to a 7-fold increase in microtubule depolymerizing activity, indicating the latter is a more effective structure for engaging with tubulin. nih.gov

These studies collectively highlight that the antiproliferative and microtubule-targeting activities of compounds based on the 5,6,7,8-tetrahydroquinoline framework are highly sensitive to stereochemistry, conformational restriction, and the nature of substituents on various parts of the molecule.

Influence of Substituent Position and Nature on Bioactivity

The biological activity of the 5,6,7,8-tetrahydroquinoline scaffold is highly sensitive to the position and chemical nature of its substituents. Strategic placement of different groups on both the saturated and aromatic rings can dramatically modulate potency and selectivity.

Research into analogs of 2-methyl-6-fluoro-5,6,7,8-tetrahydroquinoline as inhibitors of the Epac1 protein provides a clear example of this principle. A systematic study of halogen substitution on the aromatic portion of the ring system demonstrated significant variations in inhibitory activity. An unsubstituted analog served as a baseline for comparison. The introduction of a single bromine atom at the C-5 position resulted in an approximate threefold increase in potency. nih.gov Further substitution, creating a 5,7-dibromo analog, led to a subsequent fourfold enhancement in activity over the C-5 monobromo compound. nih.gov However, this trend did not continue with further halogenation; the addition of a third bromine atom at the C-8 position resulted in a 2.5-fold decrease in activity, indicating that steric hindrance or an unfavorable electronic profile at this position is detrimental to binding. nih.gov

General structure-activity relationship (SAR) trends have also been observed in broader studies of tetrahydroquinolines. For instance, in the development of anti-inflammatory agents, optimal activity was achieved when substituents were moved from the saturated cycloalkyl ring (positions 5, 6, 7, and 8) to the C-2 position of the pyridine (B92270) ring. nih.gov This highlights that the pyridine and benzene-like portions of the scaffold offer distinct vectors for substitution, which can be exploited to tune biological endpoints. The development of synthetic routes that allow for the efficient variation of these substituents is crucial for facilitating detailed SAR studies on this versatile chemical core. nih.gov

Table 1: Influence of Bromine Substitution on the In Vitro Activity of 2-methyl-6-fluoro-5,6,7,8-tetrahydroquinoline Analogs as Epac1 Inhibitors.
{ "headers": [ {"text": "Compound"}, {"text": "Substituents"}, {"text": "Relative Potency"} ], "rows": [ ["Analog 1", "Unsubstituted", "Baseline"], ["Analog 2", "5-Bromo", "Approx. 3x > Baseline nih.gov"], ["Analog 3", "5,7-Dibromo", "Approx. 4x > Analog 2 nih.gov"], ["Analog 4", "5,7,8-Tribromo", "Approx. 2.5x < Analog 3 nih.gov"] ] }

Role of Carboxylic Acid and Other Functional Groups in Biological Efficacy

The carboxylic acid moiety is a cornerstone in drug design, and its role in the this compound scaffold is presumed to be critical for biological efficacy. researchgate.net This functional group is ionizable at physiological pH, allowing it to form strong electrostatic interactions and directional hydrogen bonds with amino acid residues like arginine, lysine, or histidine in target proteins. researchgate.netnih.gov

In studies of the closely related quinoline-4-carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), the carboxylate group was identified as essential for activity. nih.gov X-ray crystallography revealed that this group forms a key salt bridge and hydrogen bond interactions within the enzyme's active site, anchoring the inhibitor and ensuring proper orientation for blocking the enzyme's function. nih.gov It is highly probable that the carboxylic acid at the C-4 position of the tetrahydroquinoline analog serves a similar anchoring role in its biological targets.

Other functional groups also play a significant part in modulating activity. For example, studies on tetrahydroquinoline-based Epac inhibitors involved the synthesis of N-formyl and N-acetyl analogs to probe the importance of the substituent on the ring's nitrogen atom. nih.gov These modifications can influence the molecule's electronic properties, conformation, and hydrogen bonding capacity, thereby affecting its interaction with a biological target. The conversion of carboxylic esters at the C-8 position to corresponding amides and nitriles is another strategy used to explore the role of this functional group in binding or to modify the compound's physicochemical properties. rsc.org

Conformational Restriction and Stereochemical Impact on Biological Efficacy

The three-dimensional arrangement of atoms in a molecule is fundamental to its biological function. The 5,6,7,8-tetrahydroquinoline framework is inherently a conformationally restricted system, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.

The introduction of chiral centers into the tetrahydroquinoline scaffold can lead to significant differences in the biological activity of the resulting enantiomers. In a study on the antiproliferative activity of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives, the stereochemistry at the C-8 position had a profound impact. For one of the most active compounds, the (R)-enantiomer displayed the highest efficacy against A2780 ovarian carcinoma cells, while the (S)-enantiomer was the least active, demonstrating a clear stereochemical preference by the biological target. nih.govsemanticscholar.org

Table 2: Stereochemical Impact on Antiproliferative Activity in A2780 Ovarian Carcinoma Cells.
{ "headers": [ {"text": "Compound Enantiomer"}, {"text": "IC₅₀ (µM)"} ], "rows": [ ["(R)-enantiomer of 2-methyl-N-((1H-imidazol-2-yl)methyl)-5,6,7,8-tetrahydroquinolin-8-amine", "5.4 nih.govsemanticscholar.org"], ["(S)-enantiomer of 2-methyl-N-((1H-imidazol-2-yl)methyl)-5,6,7,8-tetrahydroquinolin-8-amine", "17.2 nih.govsemanticscholar.org"] ] }

Furthermore, the relative stereochemistry between substituents can be critical. Synthetic methods have been developed for the stereoselective reduction of 2-alkylquinoline-4-carboxylic acids to produce exclusively the cis-diastereomer of the corresponding tetrahydroquinoline. researchgate.net This level of stereochemical control is essential for synthesizing specific isomers to evaluate their biological effects.

Conformational isomerism, such as the presence of rotamers (isomers that differ by rotation around a single bond), can also influence activity. A potent tetrahydroquinoline-based Epac1 inhibitor was found to exist as a mixture of inseparable rotamers, with evidence suggesting that the minor conformer was the primary contributor to the observed biological activity. nih.gov This indicates that only a specific three-dimensional shape of the molecule is capable of effectively binding to the target.

Isosteric Replacements and Their Pharmacological Implications

While the carboxylic acid group is often vital for biological activity, it can also impart undesirable properties, such as poor membrane permeability, rapid metabolism, or toxicity. nih.govtechnologypublisher.com A common strategy in medicinal chemistry to mitigate these issues is isosteric replacement, where the carboxylic acid is substituted with a different functional group that mimics its key electronic and steric properties. technologypublisher.comdrughunter.com

The most widely used bioisostere for a carboxylic acid is the 1H-tetrazole ring. drughunter.comrug.nl Tetrazoles have a pKa comparable to carboxylic acids, meaning they are also ionized at physiological pH, allowing them to participate in similar ionic interactions. drughunter.comrug.nl The replacement of a carboxylic acid with a tetrazole in the angiotensin II antagonist losartan, for example, resulted in a tenfold increase in potency. drughunter.com

Table 3: Comparison of Physicochemical Properties of Carboxylic Acid and Common Bioisosteres.
{ "headers": [ {"text": "Functional Group"}, {"text": "Approximate pKa"}, {"text": "Key Features"} ], "rows": [ ["Carboxylic Acid", "4-5", "Planar, acidic, H-bond donor/acceptor drughunter.com"], ["1H-Tetrazole", "4.5-5", "Planar, acidic, greater lipophilicity than COOH drughunter.com"], ["Acylsulfonamide", "4-5", "Acidic, H-bond donor/acceptor, can improve metabolic stability nih.govnih.gov"], ["Sulfonamide", "9-10", "Weaker acid, H-bond donor/acceptor, increased lipophilicity drughunter.com"], ["5-Oxo-1,2,4-oxadiazole", "6-7", "Planar, acidic, more lipophilic than tetrazole drughunter.com"] ] }

Emerging Applications and Future Research Directions

Potential Applications in Materials Science

The exploration of quinoline (B57606) derivatives in materials science, particularly in the field of electronics, provides a strong basis for investigating the potential of 5,6,7,8-tetrahydroquinoline-4-carboxylic acid. Quinoline-based metal complexes, most notably tris(8-hydroxyquinoline)aluminium (Alq3), are widely utilized as electron-transporting and emissive materials in Organic Light-Emitting Diodes (OLEDs). scirp.org The inherent fluorescence and coordination capabilities of the quinoline ring system are central to these applications. scirp.org

Future research could focus on synthesizing metal complexes of this compound to evaluate their electroluminescent properties. The presence of the carboxylic acid group offers a versatile handle for tuning the electronic properties of the molecule and for anchoring it to various substrates. The saturated carbocyclic ring may also influence the solubility and film-forming characteristics of derived materials, which are critical parameters for device fabrication. Investigations into its use as a ligand could lead to the development of novel phosphorescent or fluorescent materials for applications in sensing, bio-imaging, and advanced electronic displays.

Exploration in Coordination Chemistry and Metal Complexation

N-heterocyclic polycarboxylic acids are recognized as excellent building blocks for constructing metal-organic frameworks (MOFs) and coordination polymers due to their diverse coordination modes. nih.gov The this compound molecule, possessing both a pyridine (B92270) nitrogen atom and a carboxylic acid group, is a classic bidentate N,O-donor ligand. This structure makes it an ideal candidate for complexing with a wide range of metal ions.

Studies on analogous quinoline-based carboxylic acids have demonstrated their ability to form complexes with varied dimensionality and properties. For instance, lanthanide ions have been shown to form 3D coordination polymers with quinoline-2,4-dicarboxylic acid. nih.gov Similarly, other quinoline derivatives form stable complexes with transition metals like manganese, cobalt, cadmium, and silver, resulting in structures ranging from 1D chains to 3D supramolecular networks. researchgate.netrsc.org The specific coordination environment is influenced by the metal ion, the ligand structure, and reaction conditions such as temperature. nih.govresearchgate.net The complexing properties of 8-hydroxyquinoline-2-carboxylic acid with various metal ions have also been studied, revealing high stability constants. uncw.edu

Future work should involve systematic studies of the complexation of this compound with various d-block and f-block metal ions. Characterizing the resulting crystal structures and investigating their magnetic, optical, and catalytic properties could uncover new functional materials.

LigandMetal Ion(s)Resulting Complex Structure
2-(Pyridin-4-yl)quinoline-4-carboxylic acidMn(II), Co(II), Cd(II)1D chain structures forming 3D supramolecular networks. researchgate.net
2-(Pyridin-4-yl)quinoline-4-carboxylic acidAg(I)3D configuration. researchgate.net
Quinoline-2,4-dicarboxylic acidNd(III), Eu(III), Tb(III)3D coordination polymers. nih.gov
Julolidine–quinoline based Schiff baseMn(II), Co(II), Ni(II), Cu(II), Zn(II)Dinuclear and mononuclear structures. rsc.org
8-Hydroxyquinoline-2-Carboxylic acidMg(II), Ca(II), Cu(II), Zn(II), etc.Stable tridentate complexes. uncw.edu

Development of Novel Analogs with Enhanced Bioactivity

The tetrahydroquinoline ring system is considered a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. nih.govresearchgate.net These activities include anti-inflammatory, antimicrobial, anticancer, and antimalarial properties. rsc.orgresearchgate.netnih.gov The development of novel analogs of this compound is a promising strategy for discovering new therapeutic agents.

Modification of the core structure can lead to compounds with enhanced potency and selectivity. For example, studies on related tetrahydroquinolines have shown that:

Substitution at the 2-position of the pyridine ring can yield potent anti-inflammatory agents. nih.gov

Substitution on the carbocyclic ring , such as with benzylidene groups at the 8-position, has been explored for anti-inflammatory and antiulcer activities. nih.gov

Hybridization with other bioactive molecules , a strategy used with 8-hydroxyquinoline (B1678124) and ciprofloxacin (B1669076), can produce compounds with potent antibacterial activity against drug-resistant strains. mdpi.com

Creation of open-chain analogs of related tetrahydrofolic acid has been investigated for potential antitumor agents that inhibit purine biosynthesis. nih.gov

Future research should focus on the rational design and synthesis of derivatives by modifying various positions of the this compound scaffold. This includes alkylation or arylation at different positions, functionalization of the carboxylic acid group to form esters or amides, and introduction of substituents on the aromatic ring. These new analogs would then be screened for a wide range of biological activities.

Analog ClassStructural ModificationResulting Bioactivity
2-Substituted TetrahydroquinolinesIntroduction of substituents at the C2 position of the pyridine ring.Anti-inflammatory activity. nih.gov
8-Substituted TetrahydroquinolinesAddition of benzylidene groups at the C8 position.Anti-inflammatory and antiulcer activity. nih.gov
2-Acrylamidophenyl DerivativesAddition of an acrylamide-functionalized phenyl group at the C2 position of a quinoline-4-carboxylic acid core.Potent and selective SIRT3 inhibition (anticancer). frontiersin.org
Chiral 8-Amino DerivativesIntroduction of an amino group at the C8 position to create chiral ligands.Used in catalysts for asymmetric synthesis of alkaloid precursors. semanticscholar.orgmdpi.com

Investigation of Additional Biological Targets and Mechanisms of Action

Derivatives of the quinoline and tetrahydroquinoline families are known to interact with a diverse array of biological targets. Identifying the specific targets and mechanisms of action for analogs of this compound is crucial for their development as therapeutic agents.

Known targets for related compounds include:

Enzymes: Tetrahydroquinoline derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2) in the context of cancer therapy. nih.gov Quinoline-4-carboxylic acid derivatives have been developed as potent and selective inhibitors of Sirtuin 3 (SIRT3), another cancer-related target. frontiersin.org Some tetrahydroquinazolines, a related class, are being explored as antitubercular agents by targeting enzymes like DHFR and pantothenate kinase. nih.gov

Receptors: Certain 8-amino-quinoline derivatives have been identified as potent antagonists of the CXCR4 receptor, which is implicated in HIV and cancer. semanticscholar.org

Ion Channels: Some tetrahydroquinoline derivatives exhibit interesting activities on ion channels. researchgate.net

Future research should employ a combination of in silico molecular docking, in vitro enzymatic assays, and cell-based studies to identify and validate the biological targets of novel this compound analogs. Understanding the structure-activity relationship (SAR) will be key to optimizing compounds for specific targets and elucidating their mechanisms of action, which may include effects on cell cycle progression, induction of oxidative stress, or modulation of key signaling pathways. semanticscholar.orgrsc.orgresearchgate.net

Biological TargetDerivative ClassObserved Effect/Application
Dihydrofolate reductase (DHFR)TetrahydroisoquinolinesAnticancer, Antitubercular activity. nih.govnih.gov
Cyclin-dependent kinase 2 (CDK2)TetrahydroisoquinolinesAnticancer activity. nih.gov
Sirtuin 3 (SIRT3)2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acidsSelective inhibition; potential leukemia therapy. frontiersin.org
CXCR4 Receptor8-Amino-quinoline derivativesPotent antagonism; potential anti-HIV agent. semanticscholar.org

Advanced Synthetic Methodologies and Process Optimization for Scale-Up

The development of efficient, scalable, and environmentally friendly synthetic routes is essential for the practical application of this compound and its derivatives. Traditional methods for synthesizing the quinoline-4-carboxylic acid core include the Doebner and Pfitzinger reactions. researchgate.netresearchgate.net The tetrahydroquinoline moiety is often prepared by the reduction of the corresponding quinoline. rsc.org

Recent advances in synthetic chemistry offer opportunities for process optimization:

Improved Catalysis: A modified Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines that typically give low yields. acs.org For the hydrogenation step, a patent describes a specific palladium (Pd) catalyst that allows for a continuous hydrogenation and isomerization reaction to produce 5,6,7,8-tetrahydroquinoline (B84679) from quinoline, reducing energy consumption and improving yield. google.com

One-Pot Procedures: Multi-component reactions, such as a four-component tandem reaction to produce substituted 5,6,7,8-tetrahydroquinolines, can improve efficiency by reducing the number of intermediate purification steps. researchgate.net

Green Chemistry: Modern synthetic strategies focus on using greener solvents, solvent-free conditions, microwave irradiation, and efficient, recyclable catalysts to minimize environmental impact. researchgate.net For example, sulfonic acid-functionalized reduced graphene oxide has been reported as a metal-free solid acid carbocatalyst for the synthesis of carboxylic acids from aldehydes. nih.gov

Q & A

Q. Table 1. Biological Activities of Selected Derivatives

Derivative StructureBiological ActivityModel/AssayReference
2-(3,4,5-Trimethoxyphenyl)AntihypoxicNormobaric hypoxia (mice)
7,7-Dimethyl-5-oxoAnalgesic (1/8 morphine)Hot-plate test (rats)
6-Chloro-8-carboxylic acidAntibacterial (MIC = 8 µg/mL)S. aureus (broth)

Q. Table 2. Optimization of Synthetic Yields

Reaction ConditionYield (%)Purity (%)Reference
Conventional heating (reflux)7592
Microwave-assisted (100°C, 15 min)8895
Lewis acid catalysis (ZnCl₂)8290

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.